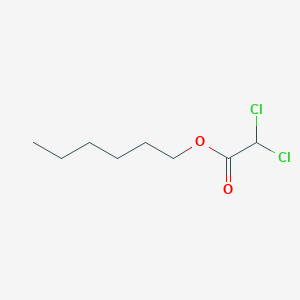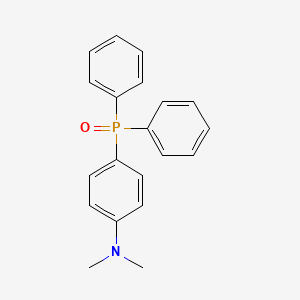
Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester): is a complex organic compound characterized by the presence of a thiol group, a hydroxyl group, and a sulfate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) typically involves multiple steps:
Formation of the Amino Alcohol: The initial step involves the reaction of 9-hydroxynonylamine with ethanethiol under controlled conditions to form the intermediate 2-(9-hydroxynonyl)aminoethanethiol.
Sulfation: The intermediate is then treated with sulfuric acid or a suitable sulfating agent to introduce the sulfate ester group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) can undergo oxidation reactions, typically forming disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the sulfate ester back to the corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted ethanethiol derivatives.
Scientific Research Applications
Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving sulfur metabolism.
Medicine: Explored for its therapeutic potential due to its unique reactivity and ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) exerts its effects involves its ability to interact with various molecular targets:
Molecular Targets: Thiol groups in proteins and enzymes, hydroxyl groups in carbohydrates and nucleic acids.
Pathways Involved: Sulfur metabolism pathways, redox reactions, and nucleophilic substitution mechanisms.
Comparison with Similar Compounds
Similar Compounds
Ethanethiol, 2-(1-adamantyl)amino-, hydrogen sulfate: Similar structure but with an adamantyl group instead of a nonyl group.
Thiosulfuric acid hydrogen S-[2-(isopropylamino)ethyl] ester: Contains an isopropylamino group instead of a nonylamino group.
Uniqueness
Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) is unique due to its long nonyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This structural feature can influence its solubility, reactivity, and interaction with biological molecules, making it a valuable compound for specialized applications.
Properties
CAS No. |
21306-62-7 |
|---|---|
Molecular Formula |
C11H25NO4S2 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
1-hydroxy-9-(2-sulfosulfanylethylamino)nonane |
InChI |
InChI=1S/C11H25NO4S2/c13-10-7-5-3-1-2-4-6-8-12-9-11-17-18(14,15)16/h12-13H,1-11H2,(H,14,15,16) |
InChI Key |
RFBZMIKSEGRCBT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCNCCSS(=O)(=O)O)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12001390.png)
![4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12001393.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)


![methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B12001420.png)
![2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol](/img/structure/B12001422.png)



![N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride](/img/structure/B12001444.png)

![3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide](/img/structure/B12001453.png)
![1,4-Dihydroxy-7,8-dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B12001483.png)
